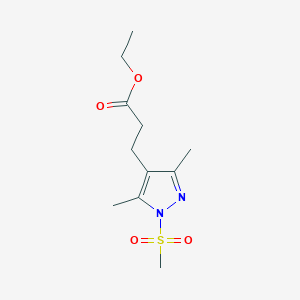

Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate

Description

Chemical Identity: Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate (CAS: ZX-AC003529) is a pyrazole derivative with the molecular formula C₁₁H₁₈N₂O₄S and a molecular weight of 274.339 g/mol . It features a methylsulfonyl group at the 1-position of the pyrazole ring and an ethyl propanoate side chain at the 4-position.

Properties

IUPAC Name |

ethyl 3-(3,5-dimethyl-1-methylsulfonylpyrazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4S/c1-5-17-11(14)7-6-10-8(2)12-13(9(10)3)18(4,15)16/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNNPMMZPHYNMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(N(N=C1C)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate typically involves the heterocyclization of 3-(alkylsulfanyl)methylpentane-2,4-diones with isonicotinic acid hydrazide in ethanol, in the presence of a catalytic amount of aqueous hydrochloric acid under microwave irradiation . This method yields the desired pyrazole derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing the compound’s binding affinity and inhibitory activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Pyrazole Derivatives

Compound A : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

- Structure: Combines a pyrazole core with a cyanothiophene group.

- The absence of a sulfonyl group reduces electrophilicity compared to the target compound .

Compound B : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)

- Structure : Features an ethyl carboxylate group linked to a thiophene ring.

- Key Differences: The carboxylate group is directly attached to the thiophene rather than the pyrazole, altering solubility and reactivity. Synthesized using malononitrile or ethyl cyanoacetate, differing from the sulfonation pathways used for the target compound .

Compound C : (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4c)

- Structure : Contains a fused triazolo-pyridazine ring system.

- Key Differences :

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Pyrazole Derivatives

Distinctive Features of the Target Compound

- Methylsulfonyl Group : Enhances stability and electrophilicity, facilitating nucleophilic substitution reactions.

- Ethyl Ester : Improves lipid solubility, making the compound suitable for membrane permeability studies in drug design .

- Comparative Advantage : Unlike triazolo-pyridazine derivatives (E-4c), the target compound lacks fused heterocycles, simplifying synthesis while retaining versatility.

Biological Activity

Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its pharmacological properties.

- Chemical Name : this compound

- Molecular Formula : C11H18N2O4S

- Molecular Weight : 274.34 g/mol

- CAS Number : 1005582-15-9

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process includes the formation of the pyrazole ring followed by the introduction of the ethyl propanoate moiety.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing effective inhibition at certain concentrations. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The cytotoxic effects were quantified using IC50 values.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes. Studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a promising antibacterial profile against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Properties

In a separate investigation published in [source], the anticancer effects of this compound were assessed using MCF-7 breast cancer cells. The study highlighted significant cell death induced by the compound, suggesting its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.